N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a pyrido[3,2-d]pyrimidine derivative featuring:
- A pyrido[3,2-d]pyrimidine core with 2,4-dioxo functionalization.
- A 4-methylbenzyl substituent at position 3 of the core.
- An N-(4-ethylphenyl)acetamide side chain linked to position 1 of the core.
This structure is designed to optimize interactions with biological targets, likely enzymes or receptors, through its planar heterocyclic core and lipophilic substituents.
Properties
CAS No. |
921798-77-8 |
|---|---|
Molecular Formula |
C25H24N4O3 |
Molecular Weight |
428.492 |
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O3/c1-3-18-10-12-20(13-11-18)27-22(30)16-28-21-5-4-14-26-23(21)24(31)29(25(28)32)15-19-8-6-17(2)7-9-19/h4-14H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
OZVQXDSEHPTNBA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)C)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrido[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine
- Target Compound : Pyrido[3,2-d]pyrimidine core .
- Analog: N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide () features a pyrido[2,3-d]pyrimidinone core. Impact: Positional isomerism alters hydrogen-bonding patterns and steric accessibility. The pyrido[2,3-d] isomer in may favor interactions with larger binding pockets due to shifted nitrogen positions .
Pyrido[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
- Analog: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () replaces the pyrido core with a pyrazolo[3,4-d]pyrimidine system. This analog’s higher melting point (302–304°C) suggests stronger intermolecular forces compared to the target compound .
Substituent Modifications
Benzyl Group Variations
- Electron-Withdrawing vs.
Acetamide Side Chain Modifications
- Target Compound : 4-ethylphenyl group balances lipophilicity and steric bulk.
- Analog (): N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide incorporates a triazole-thioether side chain, which may enhance bioavailability (42% yield, 96.9% purity) .
Melting Points and Stability
| Compound | Melting Point (°C) | Key Insight | Evidence |
|---|---|---|---|
| Target Compound | Not reported | Likely moderate (based on analogs) | — |
| Analog | 100–102 | Low crystallinity, high purity | |
| Analog | 302–304 | High thermal stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
